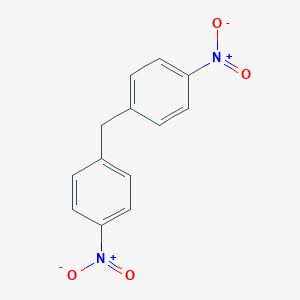

4,4'-Dinitrodiphenylmethane

Beschreibung

The exact mass of the compound Bis(4-nitrophenyl)methane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631621. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-4-[(4-nitrophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(18)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBZQZXDUTUCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061992 | |

| Record name | Benzene, 1,1'-methylenebis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-74-9 | |

| Record name | 1,1′-Methylenebis[4-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-methylenebis(4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-nitrophenyl)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-methylenebis[4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-nitrophenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4'-Dinitrodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrodiphenylmethane is a nitroaromatic compound that serves as a key intermediate in the synthesis of various organic molecules, including dyes, polymers, and potentially therapeutic agents. Its chemical structure, characterized by two nitrophenyl groups linked by a methylene bridge, imparts specific reactivity and properties that are of interest to the scientific community. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental details and data relevant to research and development.

Chemical and Physical Properties

This compound is a light yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀N₂O₄ | [2][3] |

| Molecular Weight | 258.23 g/mol | [2][3] |

| CAS Number | 1817-74-9 | [3] |

| Appearance | White to Orange to Green powder to crystal | [4] |

| Melting Point | 185 °C | [4] |

| Boiling Point (Predicted) | 445.1 ± 25.0 °C | [4] |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [4] |

| Storage Temperature | Room Temperature, Sealed in dry | [4] |

Synthesis of this compound

The primary method for the synthesis of this compound is the direct nitration of diphenylmethane. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, including the 2,2'-, 2,4'-, and this compound.[1] Careful control of reaction conditions is necessary to maximize the yield of the desired 4,4'-isomer.

Experimental Protocol: Nitration of Diphenylmethane

Materials:

-

Diphenylmethane

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., benzene, petroleum ether, or acetic acid)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve diphenylmethane in dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the diphenylmethane solution with constant stirring. The ratio of nitric acid to sulfuric acid is typically 1:1 by volume.[5] The addition should be controlled to maintain a low reaction temperature.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice and water to quench the reaction.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent using a rotary evaporator to obtain the crude product, which will be a mixture of dinitrodiphenylmethane isomers.

-

The separation of the 4,4'-isomer from the other isomers can be achieved through fractional crystallization.[1]

Purification: The crude this compound can be purified by recrystallization. The compound can be crystallized twice from benzene, petroleum ether, or acetic acid to yield a light yellow solid with a melting point of 188.6-189.6°C.[3][6] The purified product should be dried in vacuo.[3][6]

Reactivity of this compound

The primary reactivity of this compound centers around the reduction of its two nitro groups to form 4,4'-diaminodiphenylmethane. This diamine is a valuable monomer in the production of high-performance polymers.

Experimental Protocol: Reduction to 4,4'-Diaminodiphenylmethane

The reduction of the nitro groups can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst (e.g., 3-5% Pd)

-

Solvent (e.g., a mixture of methanol and dimethylformamide)

-

High-pressure autoclave

-

Hydrogen gas (H₂)

-

Filtration apparatus

Procedure:

-

In a high-pressure autoclave, charge this compound, the Pd/C catalyst, and the solvent mixture.[7]

-

Seal the autoclave and purge it with nitrogen gas three times to remove any air.[7]

-

Subsequently, purge the autoclave with hydrogen gas three times.[7]

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 0.4 MPa).[7]

-

Heat the reaction mixture to the specified temperature (e.g., 95-100 °C) with stirring.[7]

-

Maintain the reaction at a constant temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reaction.[8]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture while hot to remove the Pd/C catalyst. The catalyst can be washed, purified, and recycled.[7]

-

The filtrate, containing the dissolved product, is cooled in an ice bath to induce crystallization of the crude 4,4'-diaminodiphenylmethane.[7]

-

Collect the crude product by filtration and dry it.

-

Further purification can be achieved by recrystallization or vacuum sublimation to obtain high-purity 4,4'-diaminodiphenylmethane.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. CN101468952B - Preparation of 4,4'-diaminodiphenyl ether - Google Patents [patents.google.com]

- 3. This compound | 1817-74-9 [chemicalbook.com]

- 4. CN103044276A - Process for preparing 4,4-diaminodiphenyl ether - Google Patents [patents.google.com]

- 5. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]

- 6. US3221062A - Nitration process - Google Patents [patents.google.com]

- 7. CN1807399A - Method for preparing 4,4'-diaminodiphenyl ether - Google Patents [patents.google.com]

- 8. Hydrogenation catalyst and preparation method of 4,4'-diamino-dicyclohexyl methane - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on 4,4'-Dinitrodiphenylmethane

CAS Number: 1817-74-9

This document provides a comprehensive technical overview of 4,4'-Dinitrodiphenylmethane, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis, focusing on its chemical properties, synthesis, key reactions, and safety protocols.

Core Chemical Properties and Identifiers

This compound is a solid organic compound notable as a precursor in the synthesis of various polymers and fine chemicals. Its dinitro-functionalization makes it a valuable intermediate for producing the corresponding diamine derivative.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-nitro-4-[(4-nitrophenyl)methyl]benzene | [1][2] |

| Synonyms | Bis(4-nitrophenyl)methane, 4,4'-Dinitrophenylmethane | [1] |

| CAS Number | 1817-74-9 | [1][3] |

| Molecular Formula | C₁₃H₁₀N₂O₄ | [2][3][4] |

| Molecular Weight | 258.23 g/mol | [3][5] |

| Appearance | White to light yellow powder or crystal | [6] |

| Melting Point | 187.0 to 191.0 °C | |

| Boiling Point | 445.1 ± 25.0 °C (Predicted) | [6] |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [6] |

| Purity | Typically >99.0% (by GC) | [4] |

| Storage | Store at room temperature in a dry, cool, and dark place. |[6] |

Synthesis and Purification

While this compound is commercially available, its synthesis is a critical aspect of its chemistry. A plausible synthetic route involves the nitration of diphenylmethane. The subsequent purification is essential for obtaining a high-purity product suitable for further reactions.

This protocol describes the purification of crude this compound to achieve high purity.[3][6]

-

Dissolution: Place the crude this compound solid into a suitable flask. Add a minimal amount of a recrystallization solvent, such as benzene or acetic acid.

-

Heating: Gently heat the mixture with stirring until the solid completely dissolves. Ensure the solution does not boil too vigorously.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound will crystallize out of the solution. The cooling process can be further aided by placing the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent. The resulting light yellow solid should have a melting point between 188-190 °C.[3][6]

Key Chemical Reactions: Reduction to 4,4'-Diaminodiphenylmethane

The most significant application of this compound is its use as a precursor to 4,4'-Diaminodiphenylmethane (MDA). This diamine is a crucial monomer in the production of high-performance polymers, including polyurethanes (via Methylene diphenyl diisocyanate, MDI) and polyimides, as well as a hardener for epoxy resins. The conversion is achieved through the reduction of the two nitro groups.

The following is a representative protocol for the reduction of the nitro groups.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in a suitable solvent like ethanol.

-

Reagent Addition: Add a reducing agent. Common systems include tin (Sn) or iron (Fe) powder in the presence of a strong acid like hydrochloric acid (HCl), or catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction: Heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If an acid/metal system was used, carefully neutralize the solution with a base (e.g., NaOH) until it is alkaline.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield crude 4,4'-Diaminodiphenylmethane.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques.

Table 2: Spectroscopic and Analytical Data

| Technique | Description | Source(s) |

|---|---|---|

| Gas Chromatography (GC) | Used to determine purity, often found to be >99.0%. | |

| NMR Spectroscopy | ¹H and ¹³C NMR are used to confirm the chemical structure. | [7] |

| Spectral Database | AIST Spectral Database (SDBS) Number: 5025. |

| Mass Spectrometry | Predicted collision cross-section data is available on PubChem. |[2] |

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

|---|---|---|

| Flammability | Flammable solid (Category 1) | |

| Acute Toxicity | Fatal if swallowed (Oral, Category 2) | |

| Acute Toxicity | Toxic in contact with skin or if inhaled (Dermal/Inhalation, Category 3) | |

| Systemic Toxicity | Causes damage to organs through prolonged or repeated exposure (STOT RE 1) |

| Aquatic Hazard | Very toxic to aquatic life (Acute, Category 1) | |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protection: Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Handling Precautions: Avoid dust formation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep away from heat, sparks, and open flames.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[6][8]

References

- 1. pschemicals.com [pschemicals.com]

- 2. PubChemLite - this compound (C13H10N2O4) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 1817-74-9 [chemicalbook.com]

- 4. sciedco.ca [sciedco.ca]

- 5. 1817-74-9 Cas No. | 4,4-Dinitrodiphenylmethane | Apollo [store.apolloscientific.co.uk]

- 6. This compound CAS#: 1817-74-9 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 4,4'-Dinitrodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 4,4'-Dinitrodiphenylmethane, a compound of interest in various chemical and pharmaceutical research fields. This document details its structural parameters, spectroscopic signature, and relevant experimental protocols, presented in a manner conducive to advanced scientific understanding and application.

Molecular Identity and Physicochemical Properties

This compound, also known as bis(4-nitrophenyl)methane, is an organic compound with the chemical formula C₁₃H₁₀N₂O₄.[1][2] It possesses a molecular weight of 258.23 g/mol .[2] The compound typically appears as a light yellow solid.[3] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O₄ |

| Molecular Weight | 258.23 g/mol |

| Melting Point | 185 °C |

| Boiling Point (Predicted) | 445.1 ± 25.0 °C |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ |

| InChIKey | GLBZQZXDUTUCGK-UHFFFAOYSA-N |

| CAS Number | 1817-74-9 |

Table 1: Physicochemical Properties of this compound. [3]

Molecular Structure and Crystallography

The crystal structure of bis(2-nitrophenyl)methane reveals a triclinic system with space group P-1.[1][4][5] The molecule consists of two nitrophenyl rings linked by a methylene bridge.[1][4][5] A key structural feature is the significant twisting of the nitro groups relative to the benzene rings, with dihedral angles of 16.64 (18)° and 28.02 (11)°.[1][4] The two benzene rings are nearly perpendicular to each other, exhibiting a dihedral angle of 87.72 (6)°.[1][4] It is anticipated that the 4,4'-isomer will also exhibit non-planar geometry due to steric hindrance between the nitro groups and the methylene bridge, influencing its packing in the solid state.

Table 2: Selected Crystallographic Data for bis(2-nitrophenyl)methane. [1][4][5]

| Parameter | Value |

| Formula | C₁₃H₁₀N₂O₄ |

| Molecular Weight | 258.23 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.628 (3) |

| b (Å) | 8.340 (3) |

| c (Å) | 9.464 (4) |

| α (°) | 103.544 (8) |

| β (°) | 92.555 (7) |

| γ (°) | 94.870 (7) |

| Volume (ų) | 582.0 (4) |

| Z | 2 |

Table 3: Selected Bond Lengths for bis(2-nitrophenyl)methane. [1][4]

| Bond | Length (Å) |

| N1-O1 | 1.233(2) |

| N1-O2 | 1.227(2) |

| N2-O3 | 1.228(2) |

| N2-O4 | 1.229(2) |

Table 4: Selected Bond Angles for bis(2-nitrophenyl)methane. [1][4]

| Angle | Value (°) |

| O2-N1-O1 | 123.4(2) |

| O2-N1-C1 | 118.5(2) |

| O1-N1-C1 | 118.1(2) |

| O3-N2-O4 | 123.3(2) |

| O3-N2-C8 | 118.5(2) |

| O4-N2-C8 | 118.2(2) |

Table 5: Selected Dihedral Angles for bis(2-nitrophenyl)methane. [1][4]

| Atoms | Angle (°) |

| O2-N1-C1-C2 | 16.8(3) |

| O1-N1-C1-C2 | -163.7(2) |

| O3-N2-C8-C9 | 28.3(3) |

| O4-N2-C8-C9 | -152.0(2) |

| C2-C1-C7-C8 | 87.6(2) |

Spectroscopic Characterization

The molecular structure of this compound is further elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene bridge protons. The aromatic protons on the two equivalent para-substituted phenyl rings would likely appear as a set of doublets in the downfield region (typically 7-8.5 ppm) due to the electron-withdrawing nature of the nitro groups. The methylene protons would appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments. The carbon atoms attached to the nitro groups will be significantly deshielded and appear at a lower field. The methylene carbon will have a characteristic chemical shift, and the remaining aromatic carbons will appear in the aromatic region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic vibrational frequencies for this compound include:

-

N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methylene C-H stretching will be observed below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration is typically found in the 800-900 cm⁻¹ range.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of diarylmethanes involves the Friedel-Crafts alkylation of an aromatic compound. For this compound, a plausible synthetic route would be the nitration of diphenylmethane. A detailed protocol for a related compound, bis(2-nitrophenyl)methane, involves a Suzuki coupling reaction, which could be adapted.[4]

Protocol for a related synthesis (Suzuki Coupling):

-

To a mixture of 2-nitrophenylboronic acid, 2-nitrobenzyl bromide, and a palladium catalyst (e.g., Pd(PPh₃)₄), a solution of a base (e.g., K₂CO₃) in a suitable solvent (e.g., a mixture of THF and water) is added under an inert atmosphere (e.g., nitrogen).[4]

-

The reaction mixture is heated under reflux for a specified period (e.g., 24 hours), ensuring protection from light.[4]

-

After cooling, the product is extracted with an organic solvent, and the organic layer is washed and dried.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

General Crystallization Protocol:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate/acetone mixture) at an elevated temperature.[6]

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Allow the solution to stand undisturbed for several days to allow for the slow growth of single crystals.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7]

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[7]

Data Acquisition:

-

The NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal resolution.

-

The appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

FTIR Spectroscopy

Sample Preparation:

-

For solid samples, a KBr pellet is typically prepared. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the spectrometer, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Experimental Workflow for Structural Characterization

Caption: Workflow for the synthesis and structural characterization of this compound.

References

- 1. Bis(2-nitrophenyl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1817-74-9 [chemicalbook.com]

- 3. This compound CAS#: 1817-74-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of the thalidomide analog (3aR*,7aS*)-2-(2,6-dioxopiperidin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

An In-depth Technical Guide to 1-nitro-4-[(4-nitrophenyl)methyl]benzene (4,4'-Dinitrodiphenylmethane)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

1-nitro-4-[(4-nitrophenyl)methyl]benzene, commonly known to chemists as 4,4'-Dinitrodiphenylmethane, is a nitroaromatic compound of significant interest in synthetic organic chemistry. Its molecular structure, featuring two nitrated phenyl rings linked by a methylene bridge, makes it a valuable precursor for the synthesis of a variety of more complex molecules. This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in polymer chemistry. The information presented herein is intended to equip researchers and professionals with the technical knowledge and practical insights necessary for the effective and safe utilization of this compound.

Table of Contents

-

Chemical Identity and Physicochemical Properties

-

Synthesis of this compound

-

Purification of this compound

-

Chemical Reactivity and Mechanistic Insights

-

Applications in Organic Synthesis and Polymer Chemistry

-

Safety and Handling

-

References

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's identity and physical characteristics is paramount before its application in any experimental setting.

IUPAC Name: 1-nitro-4-[(4-nitrophenyl)methyl]benzene[1]

Synonyms:

-

Bis(4-nitrophenyl)methane[2]

-

4,4'-Dinitrophenylmethane[2]

-

Methane, bis(p-nitrophenyl)-[2]

-

1,1'-methylenebis[4-nitro-benzene][2]

CAS Number: 1817-74-9[2]

Chemical Formula: C₁₃H₁₀N₂O₄[2]

Molecular Weight: 258.23 g/mol [3]

Appearance: Light yellow solid or powder to crystal.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 185 - 191 °C | [4][6] |

| Boiling Point | 445.1 ± 25.0 °C (Predicted) | [4] |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Sparingly soluble in cold water, soluble in hot water. Soluble in organic solvents like benzene, acetic acid, and petroleum ether. | [5] |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the Friedel-Crafts alkylation of nitrobenzene with a suitable methylene source. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Underlying Principles of the Friedel-Crafts Approach

The Friedel-Crafts reaction, in this context, involves the generation of an electrophile from a methylene-containing compound, which then attacks the electron-rich aromatic ring of nitrobenzene. The nitro group (-NO₂) is a deactivating, meta-directing group in electrophilic aromatic substitution. However, under forcing conditions, substitution can be achieved, and the para-substituted product is often favored due to steric hindrance at the ortho positions.

A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is typically employed to generate the electrophile. The choice of the methylene source can vary, with common reagents being dichloromethane (CH₂Cl₂) or formaldehyde in the presence of a strong acid.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol outlines a general procedure for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Nitrobenzene

-

Dichloromethane (methylene chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry benzene (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous aluminum chloride and dry benzene. Cool the flask in an ice bath.

-

Addition of Reactants: Slowly add a mixture of nitrobenzene and dichloromethane from the dropping funnel to the stirred suspension of aluminum chloride in benzene. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The nitro group's deactivating nature necessitates careful temperature control to prevent unwanted side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This step decomposes the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid.

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. Recrystallization is a standard and effective method for purifying solid organic compounds.

Principles of Recrystallization

Recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization

Solvent Selection: Common solvents for the recrystallization of this compound include benzene, petroleum ether, or acetic acid.[5] The choice of solvent will depend on the nature of the impurities. A mixed solvent system can also be employed.

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent. The use of a minimal amount of solvent is crucial for maximizing the yield of the purified product.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities. Dry the purified crystals in a vacuum oven.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the two nitro groups and the methylene bridge.

Reduction of the Nitro Groups

The most significant reaction of this compound is the reduction of its nitro groups to amino groups, yielding 4,4'-Diaminodiphenylmethane (MDA). This transformation is of immense industrial importance.

Mechanism: The reduction of nitroarenes to anilines can proceed through various mechanisms depending on the reducing agent and reaction conditions. Common pathways involve intermediates such as nitrosobenzenes and phenylhydroxylamines.

-

Catalytic Hydrogenation: This is a clean and efficient method involving the use of a metal catalyst (e.g., palladium, platinum, or nickel) and hydrogen gas. The reaction proceeds through the stepwise addition of hydrogen across the nitrogen-oxygen bonds.

-

Metal-Acid Reduction: A classic method involves the use of a metal such as iron, tin, or zinc in the presence of an acid (e.g., HCl). This method is robust and often used in industrial settings.

-

Zinin Reduction: This method utilizes sodium sulfide or other sulfide reagents to selectively reduce nitro groups. It is particularly useful when other reducible functional groups are present in the molecule.

References

- 1. fishersci.com [fishersci.com]

- 2. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. Zinin reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4,4'-Dinitrodiphenylmethane and its Synonyms

This guide provides a comprehensive overview of 4,4'-Dinitrodiphenylmethane, a chemical compound of interest to researchers, scientists, and professionals in drug development. It details its various synonyms, key identifiers, and physical properties.

Nomenclature and Identification

This compound is known by a variety of synonyms in scientific literature and chemical databases. Accurate identification is crucial for research and regulatory purposes. The primary identifier for this compound is its CAS Registry Number, which is 1817-74-9.[1][2]

A comprehensive list of its synonyms and identifiers is provided in the table below.

| Synonym | Identifier Type | Identifier |

| This compound | IUPAC Name | 1-Nitro-4-(4-nitrobenzyl)benzene[1] |

| Bis(4-nitrophenyl)methane | Common Synonym | - |

| Methane, bis(p-nitrophenyl)- | Common Synonym | - |

| 1,1'-methylenebis[4-nitro-benzene] | Systematic Name | - |

| 4,4'-Methylenebis(1-nitrobenzene) | Systematic Name | - |

| Benzene, 1,1'-methylenebis[4-nitro- | CAS Index Name | - |

| - | CAS Registry Number | 1817-74-9[1][2] |

| - | Molecular Formula | C13H10N2O4[1][2] |

| - | Molecular Weight | 258.23 g/mol |

| - | MDL Number | MFCD00059184[2] |

| - | PubChem Substance ID | 87567450 |

| - | Reaxys Registry Number | 1887078 |

| - | InChIKey | GLBZQZXDUTUCGK-UHFFFAOYSA-N[3] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application, and analysis.

| Property | Value | Source |

| Physical State | Solid, powder to crystal[3] | Tokyo Chemical Industry, ChemicalBook |

| Color | White to Light yellow, White to Orange to Green[3] | Tokyo Chemical Industry, ChemicalBook |

| Melting Point | 187.0 to 191.0 °C | Tokyo Chemical Industry |

| 185 °C[3][4] | ChemicalBook | |

| Boiling Point (Predicted) | 445.1 ± 25.0 °C | ChemicalBook |

| Density (Predicted) | 1.341 ± 0.06 g/cm3 | ChemicalBook |

| Purity | >99.0% (GC) | Tokyo Chemical Industry |

Experimental Protocols

Purification Method:

Crystallization is a common technique for purifying solid organic compounds. For this compound, the following procedure has been reported:

-

Solvents: The compound can be crystallized from benzene (C6H6), petroleum ether, or acetic acid (AcOH).[3][4]

-

Procedure: The crude this compound is dissolved in a minimal amount of the chosen hot solvent. The solution is then allowed to cool slowly, promoting the formation of crystals. For higher purity, this process can be repeated (recrystallized).[3][4]

-

Drying: After crystallization, the purified product should be dried in a vacuum to remove any residual solvent.[3][4]

This process is visualized in the experimental workflow diagram below.

Signaling Pathways and Biological Activity

Currently, there is no widely available information in the searched resources detailing the specific involvement of this compound in biological signaling pathways or its applications in drug development. Further research is required to elucidate its pharmacological and toxicological profiles. The absence of this data precludes the creation of a signaling pathway diagram. Researchers interested in this compound are encouraged to conduct exploratory studies to determine its biological effects. interested in this compound are encouraged to conduct exploratory studies to determine its biological effects.

References

An In-depth Technical Guide to the Physical Properties of Bis(4-nitrophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of bis(4-nitrophenyl)methane. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data from structurally related molecules to provide a broader context for its potential characteristics. Detailed experimental protocols for the synthesis of a related compound and a general method for solubility determination are also presented.

Core Physical and Chemical Properties

Bis(4-nitrophenyl)methane is a diarylmethane compound characterized by two 4-nitrophenyl groups attached to a central methylene bridge. Its chemical structure is fundamental to its physical and chemical properties.

Table 1: General Properties of Bis(4-nitrophenyl)methane

| Property | Value | Source |

| CAS Number | 1817-74-9 | Sigma-Aldrich |

| Molecular Formula | C₁₃H₁₀N₂O₄ | Sigma-Aldrich |

| Molecular Weight | 258.23 g/mol | PubChem |

| Dipole Moment | 4.29 D | Stenutz |

Note: A supplier of bis(4-nitrophenyl)methane, Sigma-Aldrich, notes that it does not collect analytical data for this product as it is considered a rare and unique chemical. This may explain the limited availability of comprehensive experimental data in public literature.

Comparative Physical Properties

To estimate the physical properties of bis(4-nitrophenyl)methane, it is useful to examine the properties of structurally analogous compounds. The presence of nitro groups, hydroxyl groups, or a carbonate linkage in place of the methylene bridge significantly influences properties such as melting and boiling points.

Table 2: Comparison of Physical Properties of Related Compounds

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Bis(4-nitrophenyl)methane | Data Not Available | Data Not Available | Data Not Available | |

| Bis(2-nitrophenyl)methane | 84-85 | Data Not Available | Soluble in hexanes/ethyl acetate (12:1) | |

| Bis(4-nitrophenyl) carbonate | 136-139 | 475.9 (Predicted) | Soluble in chloroform and tetrahydrofuran[1][2][3] | |

| Bis(4-hydroxyphenyl)methane | 162.5 | Sublimes | Soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide[4] | |

| Bis(4-nitrophenyl) sulfide | 156-157 | Data Not Available | Soluble in glacial acetic acid, insoluble in water[5] |

Spectral Data

Publicly accessible spectral databases indicate the availability of various spectral data for bis(4-nitrophenyl)methane, which are crucial for its identification and structural elucidation.

Table 3: Available Spectral Data for Bis(4-nitrophenyl)methane

| Data Type | Availability |

| ¹³C NMR | Available on SpectraBase |

| ¹H NMR | Available on SpectraBase |

| Infrared (IR) | Available on SpectraBase |

| Raman | Available on SpectraBase |

| Mass Spectrometry (MS) | Available on SpectraBase |

| UV-Vis | Available on SpectraBase |

Note: While the existence of this spectral data is noted, the detailed spectra or peak lists are typically accessed through subscriptions to spectral databases.

Biological Activity

As of the date of this publication, there is a notable lack of specific data in the public domain regarding the biological activity and signaling pathways directly associated with bis(4-nitrophenyl)methane.

However, studies on structurally related compounds offer some insights into potential areas of biological relevance:

-

Bis(p-nitrophenyl) phosphate , a different molecule, has been shown to inhibit specific steps in the dolichol pathway of protein N-glycosylation[6].

-

A novel synthetic bis-coumarin derivative containing a (4-nitrophenyl)methylene moiety has been investigated as a potential anticancer agent. This compound was found to induce apoptosis in renal carcinoma cells through the generation of reactive oxygen species (ROS)[7].

-

Derivatives of bis-(4-aminophenyl)methane (the reduced form of bis(4-nitrophenyl)methane) have been synthesized and shown to possess antimicrobial and antioxidant activities.

-

Bis(4-hydroxyphenyl)methane (Bisphenol F) has been studied for its endocrine-disrupting effects and its toxicity on the development and reproduction of aquatic organisms like Chironomus tentans[8].

Given the absence of direct biological data for bis(4-nitrophenyl)methane, a diagram illustrating a specific signaling pathway cannot be provided. Instead, a general workflow for assessing biological activity is presented below.

Caption: General workflow for screening the biological activity of a test compound.

Experimental Protocols

Due to the scarcity of published methods for the direct synthesis of bis(4-nitrophenyl)methane, a detailed protocol for a closely related compound, tetrakis(4-nitrophenyl)methane, is provided as an illustrative example of the synthetic chemistry involved in introducing nitro groups to a methane core. Additionally, a general protocol for determining the solubility of a solid compound is outlined.

This protocol is adapted from a procedure for the nitration of tetraphenylmethane[9].

Objective: To synthesize tetrakis(4-nitrophenyl)methane by nitration of tetraphenylmethane.

Materials:

-

Tetraphenylmethane

-

Concentrated Nitric Acid (15.7 M)

-

Concentrated Sulfuric Acid (18 M)

-

Deionized water

-

Tetrahydrofuran (THF)

-

Round-bottom flask (250 mL)

-

Erlenmeyer flask (250 mL)

-

Stir bar

-

Ice bath

-

Fritted funnel

Procedure:

-

In a 250 mL round-bottom flask equipped with a stir bar and placed in an ice bath, add tetraphenylmethane (e.g., 9.9 g, 30.9 mmol).

-

In a separate 250 mL Erlenmeyer flask, also cooled to 0 °C, prepare a mixture of concentrated nitric acid (e.g., 41.1 mL, 624.2 mmol) and concentrated sulfuric acid (e.g., 19.9 mL, 358.4 mmol).

-

Carefully add the acid mixture dropwise to the stirred suspension of tetraphenylmethane at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Cool the reaction mixture in an ice bath and dilute with approximately 35 mL of deionized water.

-

Filter the resulting solid using a fritted funnel and wash thoroughly with a large amount of water.

-

Recrystallize the crude product from THF to yield tetrakis(4-nitrophenyl)methane.

Caption: Workflow for the synthesis of tetrakis(4-nitrophenyl)methane.

This protocol outlines a standard method for determining the solubility of a solid compound in various organic solvents.

Objective: To quantitatively determine the solubility of a solid compound in a range of organic solvents at a specified temperature.

Materials:

-

Solid compound (e.g., bis(4-nitrophenyl)methane)

-

A series of organic solvents

-

Vials with caps

-

Constant temperature bath with agitation (e.g., shaker or vortexer)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate them for a predetermined equilibration time (e.g., 24-48 hours).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature bath for a short period to allow the excess solid to settle.

-

For fine suspensions, centrifuge the vials to ensure a clear supernatant.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine its concentration.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Caption: Workflow for the experimental determination of solubility.

References

- 1. BIS(4-NITROPHENYL) CARBONATE CAS#: 5070-13-3 [m.chemicalbook.com]

- 2. BIS(4-NITROPHENYL) CARBONATE | 5070-13-3 [chemicalbook.com]

- 3. Bis(4-nitrophenyl) carbonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BIS(4-NITROPHENYL) SULFIDE | 1223-31-0 [chemicalbook.com]

- 6. Effect of bis-(p-nitrophenyl) phosphate on the biosynthesis and the utilization of lipid-intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxic Effects of Bis(4-hydroxyphenyl) Methane (BPF) on the Development and Reproduction of Chironomus tentans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Spectroscopic and Synthetic Overview of 4,4'-Dinitrodiphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4,4'-dinitrodiphenylmethane. Due to the limited availability of specific experimental data for the 4,4' isomer, this document also includes generalized experimental protocols for the spectroscopic techniques commonly used to characterize aromatic nitro compounds. Furthermore, a conceptual workflow for the synthesis and analysis of such a compound is presented.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum is available on SpectraBase for a compound identified as "Dinitro-diphenyl-methane"[1]. However, the specific isomeric form is not provided. Another ¹³C NMR spectrum is available for the (4,4'-Dinitro-diphenyl)-methyl anion[2]. PubChem also lists a ¹³C NMR spectrum for "Dinitrodiphenylmethane," provided by Wiley-VCH GmbH, again without specifying the isomer[3].

Table 1: Available ¹³C NMR Data

| Compound Name | Database/Source | Solvent | Key Features (if available) |

| Dinitro-diphenyl-methane | SpectraBase | - | Data not detailed |

| (4,4'-Dinitro-diphenyl)-methyl anion | SpectraBase | DMSO-d₆ | Data not detailed |

| Dinitrodiphenylmethane | PubChem (Wiley) | - | Data not detailed |

Note: Detailed peak assignments are not available in the sourced documents.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for the ortho,meta'-dinitro-diphenylmethane isomer in PubChem[4].

Table 2: Available Mass Spectrometry Data for ortho,meta'-Dinitrodiphenylmethane

| Technique | Source of Spectrum | Copyright |

| GC-MS | ASC-361-SM4-2e2 | Copyright © 2020-2025 John Wiley & Sons, Inc. |

Note: Specific fragmentation patterns for this compound are not detailed in the available literature.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for the ortho,meta'-dinitro-diphenylmethane isomer in PubChem[4].

Table 3: Available Infrared Spectroscopy Data for ortho,meta'-Dinitrodiphenylmethane

| Technique | Copyright |

| Vapor Phase IR | Copyright © 2024-2025 John Wiley & Sons, Inc. |

Note: Characteristic absorption bands for this compound are not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the searched literature. Therefore, this section provides generalized methodologies for the techniques used to characterize aromatic nitro compounds.

Synthesis of this compound

A patent for the synthesis of 4,4'-diaminodiphenylmethane describes a multi-step process that involves the formation of 4,4'-dinitrodiphenylmethyl alcohol as an intermediate[5]. A plausible synthesis for this compound could be adapted from related procedures for similar diarylmethanes. A general conceptual workflow is provided in the diagram below.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon atom.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample would be injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) to generate charged fragments of the molecule.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for soluble compounds, a solution in a suitable solvent (e.g., chloroform) can be analyzed in an appropriate IR cell.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of approximately 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the aromatic C-H stretching, C=C stretching, and the symmetric and asymmetric stretching of the nitro groups (NO₂).

Visualizations

As no specific signaling pathways or detailed experimental workflows involving this compound were found, a conceptual diagram illustrating a general workflow for the synthesis and characterization of a chemical compound is provided below.

Caption: Conceptual workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide consolidates the currently available spectroscopic information for this compound and its isomers. While a complete, validated dataset for the 4,4' isomer is not publicly accessible, the provided information and generalized protocols offer a foundational resource for researchers. The absence of this compound in literature detailing biological signaling pathways or specific drug development workflows suggests it may be a less-studied molecule in these contexts. Further experimental work is necessary to fully elucidate and confirm the spectroscopic properties of pure this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Dinitrodiphenylmethane | C13H10N2O4 | CID 13265053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ortho,meta'-dinitro-diphenylmethane | C13H10N2O4 | CID 527278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compounding method for 4,4'-diaminodiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

In-Depth Technical Guide to the ¹H and ¹³C NMR of 4,4'-Dinitrodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,4'-dinitrodiphenylmethane. This document details the expected spectral data, experimental protocols for acquiring high-quality NMR spectra, and the structural information that can be derived from the analysis.

Introduction

This compound, also known as bis(p-nitrophenyl)methane, is a nitroaromatic compound of interest in various fields of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This guide presents the fundamental ¹H and ¹³C NMR spectral features of this compound, providing a valuable resource for researchers working with this and related compounds.

Molecular Structure and NMR Assignments

The structure of this compound consists of two p-nitrophenyl rings linked by a methylene bridge. The symmetry of the molecule simplifies its NMR spectra, with chemically equivalent protons and carbons in the two aromatic rings.

Caption: Molecular Structure of this compound.

¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally derived and published NMR data for this compound, the following tables are based on data from closely related compounds and spectral databases. The ¹H NMR data is extrapolated from tetrakis(4-nitrophenyl)methane, which provides a reasonable estimation for the chemical shifts of the aromatic protons in a similar electronic environment.[1] The ¹³C NMR data is based on entries in spectral databases for bis(p-nitrophenyl)methane.[2]

¹H NMR Data (Estimated)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to NO₂) | 8.24 - 8.23 | Doublet | 4H |

| Aromatic (meta to NO₂) | 7.43 - 7.41 | Doublet | 4H |

| Methylene (CH₂) | ~4.0 | Singlet | 2H |

Note: The chemical shift for the methylene protons is an estimation based on typical values for benzylic protons.

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C (ipso to NO₂) | ~147 |

| C (ortho to NO₂) | ~124 |

| C (meta to NO₂) | ~130 |

| C (ipso to CH₂) | ~148 |

| CH₂ | ~41 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard can be added. The standard should have a signal that does not overlap with the analyte signals.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: A sweep width of approximately 16 ppm, centered around 6-8 ppm.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Spectral Width: A sweep width of approximately 200-250 ppm.

Experimental Workflow

The logical flow for the NMR analysis of this compound is outlined below.

Caption: General workflow for NMR analysis.

Conclusion

References

An In-Depth Technical Guide to the Mass Spectrometry of 4,4'-Dinitrodiphenylmethane

Introduction

4,4'-Dinitrodiphenylmethane, a molecule of significant interest in various chemical and pharmaceutical research areas, presents a unique analytical challenge. Its structure, characterized by two nitrophenyl groups linked by a methylene bridge, dictates its behavior under mass spectrometric analysis. This guide provides a comprehensive exploration of the mass spectrometry of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its ionization and fragmentation behavior. By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for the accurate identification and characterization of this compound.

Chemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount to interpreting its mass spectra.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O₄[1] |

| Molecular Weight | 258.23 g/mol [1] |

| Monoisotopic Mass | 258.0641 Da |

| Appearance | Light yellow solid[1] |

| Melting Point | 183-185 °C |

The presence of two electron-withdrawing nitro groups significantly influences the molecule's electronic properties, making it susceptible to specific ionization and fragmentation pathways.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of this compound. The selection is dictated by the analyte's volatility and polarity, as well as the desired analytical information (e.g., molecular weight confirmation versus structural elucidation).

Electron Ionization (EI): The Classic Approach for Structural Detail

Electron Ionization (EI) is a robust and widely used technique that provides detailed structural information through extensive fragmentation. For volatile and thermally stable compounds like this compound, EI is a highly effective method. The high energy (typically 70 eV) imparted to the molecule leads to the formation of a molecular ion (M⁺˙) and a cascade of fragment ions, creating a characteristic mass spectrum that serves as a molecular fingerprint.

Electrospray Ionization (ESI): A Softer Touch for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar and non-volatile compounds. While this compound has limited polarity, ESI can be effectively employed, especially in the negative ion mode. The acidic nature of the methylene protons, enhanced by the electron-withdrawing nitro groups, facilitates deprotonation to form the [M-H]⁻ ion. This approach is invaluable for confirming the molecular weight of the analyte with minimal fragmentation.

Fragmentation Pathways of this compound

The structural backbone of this compound gives rise to predictable and informative fragmentation patterns under different ionization conditions.

Electron Ionization (EI) Fragmentation Pathway

The EI mass spectrum of this compound is characterized by a series of fragmentation events initiated by the high-energy electrons. The proposed fragmentation pathway is detailed below:

Caption: Proposed EI fragmentation pathway of this compound.

Analysis of the EI Fragmentation:

-

Molecular Ion (m/z 258): The process begins with the formation of the molecular ion, [C₁₃H₁₀N₂O₄]⁺˙, which is typically observed with significant abundance.

-

Loss of a Nitro Group (m/z 212): A primary fragmentation event is the loss of a nitro group (•NO₂) to form the ion at m/z 212. This is a common fragmentation pathway for nitroaromatic compounds.

-

Sequential Loss of Nitric Oxide (m/z 182): The ion at m/z 212 can further fragment through the loss of a nitric oxide radical (•NO), resulting in the ion at m/z 182.

-

Loss of Both Nitro Groups (m/z 166): The molecular ion can also undergo the loss of both nitro groups, leading to the fragment at m/z 166.

-

Formation of the Fluorenyl Cation (m/z 165): The ion at m/z 166 can lose a hydrogen atom to form the highly stable fluorenyl cation at m/z 165.

-

Benzylic Cleavage (m/z 122): Cleavage of the bond between the methylene bridge and one of the nitrophenyl rings can result in the formation of the nitrophenylmethyl cation at m/z 122.

-

Tropylium Ion Formation (m/z 91): Rearrangement and fragmentation can also lead to the formation of the tropylium ion at m/z 91, a common fragment in compounds containing a benzyl moiety.

Negative Ion Electrospray Ionization (ESI) Fragmentation

In negative ion ESI, this compound is expected to readily deprotonate at the methylene bridge, forming the [M-H]⁻ anion. Collision-induced dissociation (CID) of this precursor ion would likely lead to the following fragmentation:

Caption: Proposed Negative Ion ESI fragmentation of this compound.

Analysis of the Negative Ion ESI Fragmentation:

-

Deprotonated Molecule (m/z 257): The base peak in the MS1 spectrum is expected to be the [M-H]⁻ ion.

-

Loss of a Nitro Group (m/z 211): Upon CID, the most probable fragmentation is the loss of a nitro group to yield an ion at m/z 211.

-

Nitrite Anion (m/z 46): Cleavage of the C-N bond could also result in the formation of the nitrite anion at m/z 46.

Experimental Protocols

To ensure reproducible and high-quality data, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This protocol is designed for the qualitative and quantitative analysis of this compound using a standard GC-MS system.

1. Sample Preparation:

- Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetone, ethyl acetate).

- Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

2. GC-MS Parameters:

| Parameter | Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-350 |

3. Data Analysis:

- Identify the peak corresponding to this compound based on its retention time.

- Extract the mass spectrum and compare it to a reference library (e.g., NIST) for confirmation.

- Analyze the fragmentation pattern to confirm the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

This protocol is suitable for the analysis of this compound in complex matrices and for accurate mass measurements.

1. Sample Preparation:

- Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

- Dilute to a final concentration of 100 ng/mL to 1 µg/mL.

2. LC-MS Parameters:

| Parameter | Setting |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Negative Ion ESI |

| Capillary Voltage | -3.5 kV |

| Drying Gas Temp. | 325 °C |

| Drying Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

| Mass Range | m/z 50-300 |

3. Data Analysis:

- Extract the ion chromatogram for m/z 257 to identify the [M-H]⁻ ion of this compound.

- Perform MS/MS on the precursor ion at m/z 257 to obtain fragment ions for structural confirmation.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By understanding the principles of electron ionization and electrospray ionization, and by carefully interpreting the resulting fragmentation patterns, researchers can confidently analyze this important compound. The protocols and insights provided in this guide serve as a valuable resource for scientists in the fields of chemistry, pharmacology, and drug development, enabling them to leverage the full potential of mass spectrometry in their research endeavors.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4,4'-Dinitrodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 4,4'-dinitrodiphenylmethane (C₁₃H₁₀N₂O₄), a molecule of interest in various chemical and pharmaceutical research fields. This document outlines the characteristic vibrational modes of the molecule, presents quantitative data in a structured format, and details a standard experimental protocol for obtaining its infrared spectrum.

Molecular Structure and Key Functional Groups

This compound consists of two p-nitrophenyl groups linked by a methylene (-CH₂-) bridge. The key functional groups that give rise to characteristic absorption bands in its infrared spectrum are:

-

Aromatic Nitro Groups (-NO₂): These are strongly electron-withdrawing groups attached to the phenyl rings.

-

Di-substituted Aromatic Rings (p-phenylene): The benzene rings are substituted at the 1 and 4 positions.

-

Methylene Bridge (-CH₂-): The flexible linkage between the two aromatic systems.

Understanding the expected vibrational frequencies of these groups is fundamental to interpreting the IR spectrum of the compound.

Infrared Absorption Data

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its constituent functional groups. The quantitative data, sourced from the SpectraBase repository, is summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretching |

| ~2925, ~2850 | Weak | Asymmetric & Symmetric CH₂ Stretching |

| ~1600 | Medium | Aromatic C=C Ring Stretching |

| ~1517 | Strong | Asymmetric NO₂ Stretching |

| ~1450 | Medium | CH₂ Scissoring (Bending) |

| ~1345 | Strong | Symmetric NO₂ Stretching |

| ~850 | Strong | C-N Stretching / Out-of-plane C-H Bending (p-substitution) |

Note: The exact peak positions can vary slightly based on the sample preparation method and the physical state of the sample.

Experimental Protocols

A standard method for obtaining the Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound involves the potassium bromide (KBr) pellet technique.

Objective: To obtain a high-quality transmission infrared spectrum of solid this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

This compound sample (analytical grade)

-

Potassium Bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

Infrared lamp or vacuum oven

-

Spatula and weighing paper

Procedure:

-

Sample Preparation:

-

Gently grind approximately 200 mg of dry KBr powder in an agate mortar to create a fine, uniform powder.

-

Weigh approximately 1-2 mg of the this compound sample.

-

Add the sample to the KBr in the mortar.

-

Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes until the mixture is homogeneous. Avoid excessive grinding which can affect the crystal structure.

-

-

Pellet Formation:

-

Transfer a portion of the KBr-sample mixture into the pellet die.

-

Distribute the powder evenly across the die surface.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Run a background scan to record the spectrum of the ambient atmosphere (mainly H₂O and CO₂). This spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Acquire the sample spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a Fourier transform on the interferogram to produce the final infrared spectrum (transmittance vs. wavenumber).

-

Label the significant peaks and compare them with the reference data.

-

Visualizations

The following diagrams illustrate the experimental workflow and the key molecular vibrations of this compound.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Caption: Key vibrational modes of this compound.

Navigating the Solubility Landscape of 4,4'-Dinitrodiphenylmethane: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4,4'-dinitrodiphenylmethane (DNPM), a compound of interest in various chemical research and development sectors. While quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document consolidates existing qualitative information and provides a detailed experimental framework for researchers to determine precise solubility parameters. This guide is intended for an audience of researchers, scientists, and professionals in drug development and materials science.

Qualitative Solubility Profile